2-({[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}amino)acetamide
CAS No.:
Cat. No.: VC13513149
Molecular Formula: C10H10F4N2O
Molecular Weight: 250.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10F4N2O |
|---|---|
| Molecular Weight | 250.19 g/mol |
| IUPAC Name | 2-[[3-fluoro-5-(trifluoromethyl)phenyl]methylamino]acetamide |
| Standard InChI | InChI=1S/C10H10F4N2O/c11-8-2-6(4-16-5-9(15)17)1-7(3-8)10(12,13)14/h1-3,16H,4-5H2,(H2,15,17) |
| Standard InChI Key | QSYGSUUSABPAKF-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1C(F)(F)F)F)CNCC(=O)N |
| Canonical SMILES | C1=C(C=C(C=C1C(F)(F)F)F)CNCC(=O)N |
Introduction
The compound 2-({[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}amino)acetamide is a synthetic organic molecule that incorporates a fluorinated and trifluoromethylated phenyl ring, which is linked to an acetamide moiety through a methylamino group. This structural arrangement suggests potential applications in pharmaceuticals or materials science due to the presence of fluorine and trifluoromethyl groups, which are known to enhance biological activity and stability in various compounds.
Synthesis
The synthesis of 2-({[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}amino)acetamide likely involves several steps, starting with the preparation of the fluorinated and trifluoromethylated phenyl ring. This could be achieved through various methods, such as electrophilic aromatic substitution or cross-coupling reactions. The phenyl ring is then converted into a benzylamine derivative, which is subsequently coupled with an acetamide moiety.
Synthesis Steps:
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Preparation of the Phenyl Ring: Synthesize the 3-fluoro-5-(trifluoromethyl)phenyl ring using appropriate fluorination and trifluoromethylation reactions.
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Conversion to Benzylamine: Convert the phenyl ring into a benzylamine derivative through a reduction reaction.
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Coupling with Acetamide: Couple the benzylamine derivative with an acetamide moiety using a suitable amide-forming reaction.
Biological Activity
While specific biological activity data for 2-({[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}amino)acetamide are not available, compounds with similar structural motifs have shown potential in various biological applications. For instance, fluorinated and trifluoromethylated compounds are often explored for their antitubercular, anticancer, and anti-inflammatory properties due to their enhanced stability and ability to interact with biological targets effectively .
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